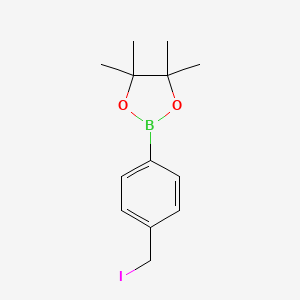

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound features a boronate ester group, which is known for its stability and ease of handling, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(iodomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:

4-(Iodomethyl)phenylboronic acid+PinacolDehydrating agentthis compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation Reactions: The boronate ester can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used in the presence of a base like potassium phosphate in a solvent like toluene or ethanol.

Oxidation Reactions: Hydrogen peroxide or sodium perborate can be used as oxidizing agents in aqueous or alcoholic solvents.

Major Products Formed

Substitution Reactions: Various substituted phenyl derivatives depending on the nucleophile used.

Cross-Coupling Reactions: Biaryl or styrene derivatives.

Oxidation Reactions: Phenol derivatives.

Scientific Research Applications

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and probes for biological imaging.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boronate ester group and the iodine atom. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The iodine atom can be activated by a base or a catalyst to facilitate substitution reactions.

Comparison with Similar Compounds

Similar Compounds

- 4-(Iodomethyl)phenylboronic acid

- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the boronate ester and the iodomethyl group, which allows it to participate in a diverse array of chemical reactions. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.

Biological Activity

2-(4-(Iodomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a dioxaborolane ring fused with a phenyl group substituted with an iodomethyl moiety. Its molecular formula is C13H18BIO2. The presence of the iodine atom enhances its electrophilicity, which may contribute to its biological interactions.

The biological activity of this compound is largely attributed to the reactivity of the boron atom and the iodomethyl group. Boron compounds are known to interact with various biomolecules including proteins and nucleic acids. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that boron-containing compounds exhibit antimicrobial properties. For instance, studies have shown that similar dioxaborolane derivatives possess significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that compounds like this compound may exhibit anticancer properties. Boron compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways including oxidative stress and DNA damage.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study demonstrated that related dioxaborolane compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents. |

| Anticancer Activity | In vitro studies on similar boron compounds indicated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. |

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with iodomethyl phenyl compounds under controlled conditions. This process often requires careful handling due to the reactivity of iodine.

Properties

Molecular Formula |

C13H18BIO2 |

|---|---|

Molecular Weight |

344.00 g/mol |

IUPAC Name |

2-[4-(iodomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BIO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 |

InChI Key |

AFUPCXUMEDIURW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.